molecular formula C13H20N2O B8304176 2-Aminomethyl-5-cycloheptyloxy-pyridine

2-Aminomethyl-5-cycloheptyloxy-pyridine

Cat. No.: B8304176
M. Wt: 220.31 g/mol
InChI Key: ZYSQUDVQPQGOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomethyl-5-cycloheptyloxy-pyridine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(5-cycloheptyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C13H20N2O/c14-9-11-7-8-13(10-15-11)16-12-5-3-1-2-4-6-12/h7-8,10,12H,1-6,9,14H2

InChI Key

ZYSQUDVQPQGOEY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2=CN=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 2-(tert-butoxycarbonylamino-methyl)-5-cycloheptyloxy-pyridine (1.9 g, 5.95 mmol) in methanol (25 mL) and cool to 0° C. Bubble hydrogen chloride through the vigorously stirred solution for 30 min. Evaporate in vacuo and partition the residue between 3N aqueous NaOH (10 mL) and DCM (20 mL). Separate the two layers and extract the aqueous layer with DCM (2×20 mL). Wash the combined organic extracts with brine (20 mL), dry over Na2SO4, filter, and concentrate in vacuo to obtain the title compound as a colorless oil (941 mg, 72%). MS (APCI+) m/z: 221 (M+H)+.
Name
2-(tert-butoxycarbonylamino-methyl)-5-cycloheptyloxy-pyridine
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

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